REACTION_CXSMILES
|
P(O)([O-])([O-])=O.[Na+].[Na+].[F:8][C:9]([F:15])([F:14])[C:10]([O:12][OH:13])=[O:11]>C(Cl)Cl>[F:8][C:9]([F:15])([F:14])[C:10]([O:12][OH:13])=[O:11].[OH:12][OH:13] |f:0.1.2|
|
Name
|
(1,2,3,5/0)-1,2-anhydro-3,6-dibromo-cyclohex-4-ene-1,2-diol
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
disodium phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OO)(F)F
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 24 hours at 0°-10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OO)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |